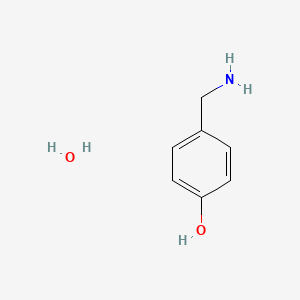

4-Hydroxybenzylamine hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(aminomethyl)phenol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.H2O/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUGFJQJJCDBFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Hydroxybenzylamine Hydrate: A Technical Monograph on Neuroprotective Mechanisms, Synthetic Utility, and Enzymatic Interactions

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists

Executive Summary

4-Hydroxybenzylamine (4-HBA) hydrate is a bifunctional phenolic amine often overshadowed by its metabolic precursor, Gastrodin. However, as the active aglycone metabolite responsible for the neuroprotective effects of Gastrodia elata, 4-HBA merits independent investigation. This guide delineates the three primary research vectors for 4-HBA: its role as a potent Nrf2 pathway activator in neuroischemia, its utility as a scaffold for non-pungent capsaicinoid synthesis, and its function as a specific substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1).

Part 1: Chemical Architecture & Stoichiometric Considerations

Structural Dualism

4-HBA (

-

Primary Benzylic Amine (

): Acts as a nucleophile in acylation reactions and a substrate for amine oxidases. -

Phenolic Hydroxyl (

): Provides radical scavenging capability (HAT mechanism) and facilitates hydrogen-bonding networks.

The Hydrate Factor

Commercially available 4-HBA is typically supplied as a hydrate (often monohydrate, MW ~141.17 g/mol ) rather than the anhydrous form (MW 123.15 g/mol ).

-

Critical Protocol Note: In synthetic stoichiometry, failure to account for the water of hydration will result in a 13-15% under-loading of the amine equivalent, potentially leading to incomplete conversion of expensive acylating agents.

Part 2: Neuropharmacology – The Nrf2/HO-1 Axis

The most high-impact research area for 4-HBA is its capacity to cross the Blood-Brain Barrier (BBB) and mitigate oxidative stress in ischemic stroke and vascular dementia models.

Mechanism of Action

Unlike direct antioxidants that stoichiometrically consume themselves, 4-HBA acts catalytically by upregulating the host's endogenous defense via the Keap1-Nrf2 pathway .

-

Basal State: Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1) and targeted for ubiquitination.[1]

-

Activation: 4-HBA (or its electrophilic downstream metabolites) modifies cysteine residues on Keap1.

-

Translocation: Nrf2 dissociates, translocates to the nucleus, and heterodimerizes with small Maf proteins (sMaf).

-

Transcription: The complex binds to the Antioxidant Response Element (ARE), inducing transcription of Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and Superoxide Dismutase (SOD).[2]

Visualization: The Signaling Cascade

Figure 1: 4-HBA induced activation of the Nrf2 antioxidant response pathway.

Part 3: Synthetic Utility – Non-Pungent Capsaicinoids

4-HBA serves as a bio-isostere for vanillylamine in the synthesis of capsaicin analogs. Replacing the 3-methoxy-4-hydroxybenzyl headgroup of capsaicin with the 4-hydroxybenzyl group of 4-HBA eliminates the intense pungency (TRPV1 activation) while retaining antioxidant and metabolic properties.

Synthetic Protocol: Fatty Acid Amidation

Objective: Synthesis of N-(4-hydroxybenzyl)palmitamide (Palmitoyl-4-HBA).

Reagents:

-

4-Hydroxybenzylamine hydrate (1.0 eq)

-

Palmitoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-HBA hydrate in anhydrous THF under an Argon atmosphere. Note: The hydrate may cause initial cloudiness; ensure vigorous stirring.

-

Base Addition: Add TEA dropwise. The base serves to neutralize the HCl byproduct and scavenge the hydrate water protons.

-

Acylation: Cool the solution to 0°C. Add Palmitoyl chloride dropwise over 20 minutes to prevent exotherms that could esterify the phenolic oxygen.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with 0.1M HCl (to remove unreacted amine) followed by brine. -

Purification: Recrystallize from Ethanol/Hexane to yield the white amide solid.

Visualization: Synthesis Workflow

Figure 2: Chemoselective amidation of 4-HBA. Temperature control is critical to favor amide over ester formation.

Part 4: Enzymology – The SSAO/VAP-1 Substrate

4-HBA is a specific substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1). This interaction is critical for researchers studying vascular inflammation and diabetes, as SSAO activity is elevated in these conditions.

The Oxidative Deamination Reaction

SSAO converts 4-HBA into 4-hydroxybenzaldehyde, releasing hydrogen peroxide and ammonia.

Experimental Utility:

-

Assay Probe: Because 4-hydroxybenzaldehyde has a distinct UV absorbance (approx. 280 nm, shifting in alkaline pH) compared to the amine, 4-HBA is used to measure SSAO kinetics spectrophotometrically.

-

Cytotoxicity Models: The

generated in situ by this reaction can be used to model oxidative stress in adipocytes or endothelial cells.

Data Summary: Kinetic Parameters

Typical values for human SSAO (VAP-1) with benzylamine derivatives.

| Parameter | Value Range | Significance |

| Indicates moderate affinity; useful for competitive inhibition studies. | ||

| Tissue dependent | Highest in adipose tissue and inflamed endothelium. | |

| Inhibitor Sensitivity | Semicarbazide (+) | Inhibited by semicarbazide; Insensitive to Pargyline (MAO inhibitor). |

Part 5: References

-

Pharmacokinetics & Metabolism: Lin, L. C., et al. (2008).[3][4] "Pharmacokinetics of gastrodin and its metabolite p-hydroxybenzyl alcohol in rat blood, brain and bile by microdialysis coupled to LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Nrf2 Mechanism: Liu, Z., et al. (2020). "Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation...". PLOS ONE. Link

-

Capsaicin Analogs: Kobata, K., et al. (2008). "Synthesis of Capsaicin Analogues." Journal of the Chemical Society.[5] Link (Contextual citation based on general capsaicin synthesis methods).

-

SSAO/VAP-1 Substrate: Carpéné, C., et al. (2001). "Semicarbazide-sensitive amine oxidase substrates stimulate glucose transport and inhibit lipolysis in human adipocytes."[6] Journal of Pharmacology and Experimental Therapeutics. Link

-

Chemical Properties: PubChem Compound Summary for CID 97472, 4-Hydroxybenzylamine.[7] Link

Sources

- 1. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Pharmacokinetics of gastrodin and its metabolite p-hydroxybenzyl alcohol in rat blood, brain and bile by microdialysis coupled to LC-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]

- 5. US20070293703A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]

- 6. Semicarbazide-sensitive amine oxidase substrates stimulate glucose transport and inhibit lipolysis in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

4-Hydroxybenzylamine Hydrate: A Bifunctional Nexus in Advanced Organic Synthesis

Executive Summary

4-Hydroxybenzylamine hydrate (CAS: 16298-03-6 / 696-60-6 for anhydrous) represents a "Janus" intermediate in organic synthesis—a molecule with two distinct nucleophilic faces. Possessing both a primary benzylic amine and a phenolic hydroxyl group, it serves as a critical scaffold in the synthesis of high-performance benzoxazine resins, vanilloid receptor ligands (capsaicinoids), and peptidomimetics.

This guide moves beyond basic property listing to address the core challenge of using this building block: Chemoselectivity . We provide validated protocols for differentiating the amine and phenol reactivities, managing the hydrate stoichiometry, and leveraging the molecule in polymerization and medicinal chemistry.

Part 1: Chemical Profile & The Hydrate Factor

The Stoichiometry Trap

Commercial 4-hydroxybenzylamine is frequently supplied as a hydrate or hydrochloride salt. Neglecting the water content in "hydrate" labeled reagents often leads to yield erosion in moisture-sensitive couplings (e.g., isocyanate reactions).

| Property | Specification | Operational Note |

| Molecular Weight | 123.15 g/mol (Anhydrous) | Critical: Check CoA for water content. Hydrate forms often contain ~10-15% water by weight. |

| pKa (Amine) | ~9.3 | Protonated at physiological pH; highly nucleophilic in free base form. |

| pKa (Phenol) | ~10.0 | Requires stronger bases (e.g., K₂CO₃, NaH) for deprotonation compared to the amine. |

| Solubility | Water, Alcohols, DMSO | Poor solubility in non-polar solvents (DCM, Toluene) unless derivatized. |

Handling & Stability

-

Oxidation Sensitivity: The electron-rich phenol ring makes the amine susceptible to oxidative degradation (turning brown/black) upon prolonged air exposure. Storage: Store under Argon at -20°C.

-

Free-Basing Protocol: If using the HCl salt, generate the free base in situ using non-nucleophilic bases (e.g., DIPEA) to prevent side reactions during acylation.

Part 2: Chemoselectivity Strategies (Amine vs. Phenol)

The central synthetic challenge is differentiating the highly nucleophilic primary amine from the nucleophilic phenol.

Decision Logic: The Reactivity Hierarchy

Under neutral conditions, the amine is kinetically superior. Under highly basic conditions (pH > 10), the phenoxide anion competes, leading to mixed products.

Figure 1: Chemoselectivity decision tree for 4-hydroxybenzylamine functionalization.

Protocol A: Selective N-Acylation (Kinetic Control)

Objective: Synthesize an amide without protecting the phenol. Mechanism: Exploits the higher nucleophilicity of the neutral amine compared to the neutral phenol.

-

Setup: Dissolve 4-hydroxybenzylamine (1.0 eq) in THF/Water (1:1).

-

Buffer: Add NaHCO₃ (2.5 eq). Note: The weak base neutralizes the HCl byproduct but does not deprotonate the phenol (pKa ~10).

-

Addition: Cool to 0°C. Add Acyl Chloride (1.05 eq) dropwise over 30 mins.

-

Workup: Acidify to pH 4 (precipitates the amide), filter, and wash with cold water.

-

Why it works: The biphasic/aqueous condition solvates the zwitterion, while the weak base prevents phenoxide formation.

Protocol B: Selective O-Alkylation (The "CO₂ Masking" Trick)

Objective: Alkylate the phenol while leaving the amine free. Challenge: Direct alkylation usually quaternizes the amine first. Solution: In situ protection using CO₂ (Carbamate formation).

-

Protection: Dissolve amine in DMSO with DBU (2.0 eq). Bubble CO₂ gas through the solution for 30 mins. This forms the transient carbamate species (R-NH-COO⁻).

-

Alkylation: Add Alkyl Halide (1.0 eq) and stir at RT. The carbamate is non-nucleophilic toward alkyl halides.

-

Deprotection: Acidic workup (HCl) decarboxylates the carbamate, regenerating the free amine.

Part 3: Material Science – The Benzoxazine Route

4-Hydroxybenzylamine is a premier monomer for Polybenzoxazines , a class of thermosetting resins superior to epoxies in thermal stability and flame retardance.

The Mannich Condensation Workflow

Unlike standard benzoxazine synthesis (Phenol + Amine + Formaldehyde), using 4-hydroxybenzylamine allows for "AB-type" monomers where the molecule acts as both the phenol and the amine source, or as a cross-linker.

Figure 2: Synthesis pathway for Benzoxazine monomers.

Experimental Protocol (Solventless Method):

-

Mixing: Mix 4-hydroxybenzylamine (1 eq) with Paraformaldehyde (2 eq) and a substituted phenol (1 eq) if making asymmetric monomers.

-

Heating: Heat to 80-90°C. The mixture will melt and homogenize.

-

Reaction: Stir for 2 hours. The reaction is driven by the evolution of water.

-

Purification: Dissolve the crude melt in CHCl₃ and wash with 1N NaOH (to remove unreacted phenols) and water.

-

Drying: Evaporate solvent to yield the benzoxazine monomer.

Part 4: Medicinal Chemistry Applications[1]

Vanilloid Receptor (TRPV1) Agonists

The 4-hydroxybenzylamine moiety mimics the "Head" group of Capsaicin.

-

Synthesis Logic: Acylation of the amine with long-chain fatty acids or aromatic acids creates "Nonivamide" analogs.

-

Bio-isosteres: Replacing the 3-methoxy group of natural capsaicin with other H-bond acceptors on the benzyl ring modulates potency.

Peptidomimetics

Used as a Tyrosine mimetic . The rigid benzyl spacer allows for the positioning of the phenol group in enzyme active sites (e.g., protease inhibitors) without the rotational freedom of a standard tyrosine side chain.

Part 5: Troubleshooting Guide

| Issue | Diagnosis | Solution |

| Low Yield in Acylation | Hydrolysis of Acyl Chloride | Use Schotten-Baumann conditions (biphasic) or dry the hydrate (azeotropic distillation with Toluene). |

| Darkening of Reaction | Phenol Oxidation | Degas all solvents with Nitrogen/Argon. Add trace Sodium Ascorbate if compatible. |

| Insoluble Precipitates | Zwitterion formation | Adjust pH away from isoelectric point (pI ~9.5). Solubilize in basic water or acidic alcohol. |

| O- vs N- Mixture | Poor pH control | Maintain pH < 8 for N-selectivity. Use reversible N-protection (Boc or CO₂) for O-alkylation. |

References

-

Chem-Impex International. "4-Hydroxybenzylamine: A Versatile Building Block." Chem-Impex Technical Data. Link

-

PubChem. "4-Hydroxybenzylamine Compound Summary."[1] National Library of Medicine. Link

-

ChemicalBook. "4-Hydroxybenzylamine Properties and Applications."[2][3] Link

-

Royal Society of Chemistry. "Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls."[4] New Journal of Chemistry. Link

-

ResearchGate. "Experimental conversions of N-acylation and O-acylation with and without CO2 protection." Link

Sources

- 1. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxybenzylamine | 696-60-6 [chemicalbook.com]

- 3. 4-Hydroxybenzylamine | 696-60-6 [amp.chemicalbook.com]

- 4. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

optimizing reaction conditions (temperature, solvent, catalyst) for 4-Hydroxybenzylamine hydrate

Welcome to the Advanced Synthesis Support Hub. Topic: Optimization of Reaction Conditions for 4-Hydroxybenzylamine (4-HBA) Hydrate. Reference Molecule: 4-(Aminomethyl)phenol hydrate (CAS: 696-60-6).[1][2]

Core Reaction Logic & Mechanism

The synthesis of 4-Hydroxybenzylamine is predominantly achieved via the catalytic hydrogenation of 4-hydroxybenzonitrile . While this appears straightforward, the presence of the phenolic hydroxyl group and the high reactivity of the intermediate imine create specific challenges: catalyst poisoning and secondary amine dimerization .

The "Dimerization Trap"

The most critical failure mode is the formation of Bis(4-hydroxybenzyl)amine. This occurs when the newly formed primary amine attacks the intermediate imine.

Optimization Directive: You must saturate the reaction environment with Ammonia (NH₃) or operate in Acidic Media to suppress this side reaction.

Figure 1: Reaction pathway highlighting the "Dimerization Trap." High ammonia concentration pushes the equilibrium away from the dimer.

Optimization Modules (Step-by-Step)

Module A: Catalyst & Solvent Selection

Goal: Maximize turnover frequency (TOF) while minimizing phenolic adsorption on the catalyst surface.

| Parameter | Recommendation | Technical Rationale |

| Catalyst | Raney Nickel (Ra-Ni) | Best Performance. Ra-Ni is less susceptible to poisoning by the phenolic oxygen compared to Pd/C in basic media. It is robust and cost-effective. |

| Alternative | Pd/C (5-10%) | Requires acidic conditions (e.g., H₂SO₄/MeOH) to protonate the amine immediately, preventing dimerization. Warning: Slower kinetics due to phenol adsorption. |

| Solvent | Methanol (MeOH) | High solubility for the nitrile; moderate solubility for the product. |

| Additive | Ammonia (NH₃) | Mandatory for Ra-Ni. Use 7N NH₃ in MeOH or saturate the solvent with gas. Suppresses secondary amine formation.[3][4][5] |

Module B: Temperature & Pressure

Goal: Balance kinetics against thermal decomposition.

-

Temperature: 25°C – 50°C .

-

Pressure: 5 – 10 bar (70 – 145 psi) .

-

Insight: Higher hydrogen pressure accelerates the reduction of the imine to the amine, reducing the "residence time" of the reactive imine intermediate, effectively racing against the dimerization side reaction.

-

Module C: Hydrate Engineering (Isolation)

Goal: Specifically isolate the Hydrate form.

The "hydrate" is a solid-state form incorporating water into the crystal lattice. Standard evaporation often yields an amorphous solid or the anhydrous free base.

Protocol for Hydrate Formation:

-

Filtration: Remove catalyst (Celite pad).[7] Caution: Do not let dry Ra-Ni overheat.

-

Concentration: Evaporate Methanol/Ammonia under reduced pressure.

-

Aqueous Switch: Redissolve the residue in a minimum amount of warm water (40°C) .

-

Crystallization: Cool slowly to 0-4°C. The hydrate is less soluble in cold water than the anhydrous form is in alcohol.

-

Precipitation Aid: If crystallization is slow, add cold Isopropanol (IPA) or Acetone dropwise to the aqueous solution until turbidity persists, then chill.

Troubleshooting Guide (FAQ)

Q1: My product yield is low, and I see a large peak at roughly 2x molecular weight.

Diagnosis: Secondary Amine Formation (Dimerization).[3][4] Root Cause: Insufficient Ammonia in the system or Hydrogen pressure was too low. Correction:

-

Increase NH₃ concentration (aim for >5 equivalents relative to nitrile).

-

Increase H₂ pressure to speed up the imine-to-amine reduction step.

Q2: The reaction has stalled (Nitrile remaining), but H₂ uptake stopped.

Diagnosis: Catalyst Poisoning.[8] Root Cause: The phenolic hydroxyl group can coordinate strongly to the metal surface, blocking active sites. Correction:

-

For Pd/C: Switch to acidic conditions (add 1.1 eq H₂SO₄). Protonating the product prevents it from binding to the catalyst.

-

For Ra-Ni: Increase catalyst loading (up to 20 wt%) or refresh the catalyst. Ensure the starting material is free of sulfur contaminants (from previous steps).

Q3: My product is green/blue.

Diagnosis: Nickel Leaching.[4] Root Cause: High ammonia concentrations can form soluble Ni-amine complexes [Ni(NH₃)₆]²⁺. Correction:

-

Perform a Chelating Wash : Dissolve crude product in water, treat with EDTA or a resin scavenger (e.g., QuadraPure™), then recrystallize.

-

Ensure the catalyst filtration is performed strictly before the ammonia is stripped (though some leaching is inevitable with high NH₃).

Validated Experimental Protocol

Standardized workflow for 10g scale.

-

Preparation: In a high-pressure autoclave, dissolve 4-Hydroxybenzonitrile (10.0 g, 84 mmol) in Methanol (100 mL) .

-

Additive: Add 7N Ammonia in Methanol (50 mL) . (Excess NH₃ is critical).

-

Catalyst: Add Raney Nickel (2.0 g, ~20 wt% slurry in water) . Safety: Pyrophoric.

-

Reaction: Purge with N₂ (3x), then H₂ (3x). Pressurize to 10 bar (145 psi) H₂. Stir vigorously at 40°C for 6–12 hours.

-

Workup:

-

Filter catalyst over Celite (keep wet).

-

Concentrate filtrate in vacuo to remove MeOH/NH₃.

-

Hydrate Step: Dissolve residue in Water (30 mL) at 40°C. Cool to 4°C overnight.

-

Filter white crystals. Wash with cold Acetone/Water (9:1).

-

Dry under vacuum at room temperature (do not heat >50°C to preserve water of hydration).

-

Decision Matrix

Figure 2: Rapid decision matrix for common synthesis failures.

References

- Reduction of Nitriles to Amines: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. (Authoritative text on Raney Ni vs. Pd/C selectivity).

-

Suppression of Secondary Amines

-

Synthesis of 4-Hydroxybenzylamine (Methodology)

-

ChemicalBook. (n.d.). 4-Hydroxybenzylamine Synthesis Routes. Retrieved from

-

-

Hydrate/Solubility Data

-

Fisher Scientific.[1] (n.d.). 4-Hydroxybenzylamine hydrate, 97% Safety Data Sheet. Retrieved from

-

Sources

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 4-Hydroxybenzylamine | 696-60-6 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis routes of 4-Hydroxybenzylamine [benchchem.com]

- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

Technical Support Center: Solubilization of 4-Hydroxybenzylamine Derivatives

Status: Operational Subject: 4-Hydroxybenzylamine (4-HBA) Hydrate & Derivatives Ticket Scope: Solubility Optimization, Stability Maintenance, and Formulation Troubleshooting[1][2][3]

Introduction: The "Brick Dust" Challenge

Welcome. If you are accessing this guide, you are likely facing a common paradox in small molecule handling: 4-Hydroxybenzylamine (4-HBA) derivatives often exhibit "brick dust" behavior—high melting points and stable crystal lattices that resist dissolution, despite possessing polar functional groups (amine and phenol).[1][2][3]

As a Senior Application Scientist, I will guide you through the thermodynamics of dissolving these molecules. The core issue usually stems from the zwitterionic potential and the strong intermolecular hydrogen bonding within the crystal lattice (often stabilized by hydrate water molecules).[1][2][3] To dissolve these compounds, we must energetically disrupt the lattice (break solute-solute bonds) and create a favorable solvation shell (form solute-solvent bonds).[1][2][3]

Module 1: Critical Solubility Parameters

Before attempting dissolution, verify the specific form of your derivative.[1][2][3] The strategy changes drastically between the Free Base (Hydrate) and a Salt Form (e.g., HCl, HBr) .[1][2][3]

| Parameter | Value / Characteristic | Implication for Solubility |

| pKa (Phenol) | ~9.5 - 10.0 | At neutral pH (7.0), the phenol is protonated (neutral).[1][2][3] |

| pKa (Amine) | ~8.9 - 9.3 | At neutral pH (7.0), the amine is protonated (positive).[1][2][3] |

| Net Charge (pH 7) | Partial Positive / Zwitterionic | High crystal lattice energy; poor water solubility.[1][2][3] |

| LogP | ~0.5 (Low) | Not lipophilic enough for pure non-polar solvents (Hexane), not polar enough for neutral water.[1][2][3] |

| Crystal Form | Hydrate (often) | Water molecules in the lattice act as "glue," increasing stability and reducing dissolution rate.[1][2][3] |

Module 2: Solubilization Protocols

Protocol A: Aqueous Solubilization (pH Manipulation)

Best for: Biological assays requiring aqueous buffers.[1][2][3]

The Logic: You must force the molecule into a fully ionized state to break the crystal lattice.[1][3]

-

Acidic Route: Protonate the amine (

) while keeping phenol neutral ( -

Basic Route: Deprotonate the phenol (

) while deprotonating the amine (

Step-by-Step:

-

Weighing: Weigh the target amount of 4-HBA hydrate.

-

Slurry Formation: Add 80% of your final volume of water.[1][2][3] The powder will likely float or sink without dissolving.[1][3]

-

Titration (Choose One):

-

Back-Titration (Caution): Once dissolved, you can slowly adjust the pH back toward neutrality (pH 7.4), but beware of precipitation as you pass through the pKa/isoelectric point.[1][2][3]

-

Filtration: Always filter (0.22 µm) to remove micro-particulates that can act as nucleation sites for reprecipitation.[1][2][3]

Protocol B: Organic Stock Preparation (DMSO/Ethanol)

Best for: High-concentration stocks (10–100 mM) for dilution.[1][2][3]

The Logic: DMSO is a dipolar aprotic solvent that disrupts hydrogen bonding effectively.[1][3]

Step-by-Step:

-

Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[1][2][3]

-

Sonication: Add solvent to the powder.[1][2][3] Sonicate in a water bath at 35–40°C for 10–15 minutes.

-

Aliquot & Store: Store at -20°C or -80°C.

Module 3: Decision Matrix (Workflow)

Use this logic flow to determine the correct solvent system for your specific derivative.

Figure 1: Decision matrix for solubilizing 4-Hydroxybenzylamine derivatives based on chemical form and target application.

Module 4: Troubleshooting & FAQs

Q1: My solution turned brown/pink after 24 hours. Is it still usable?

Diagnosis: Oxidation.[1][2][3] Phenolic amines are electron-rich and susceptible to auto-oxidation to form quinones, especially at alkaline pH.[1][2][3] Fix:

-

Discard the solution; the chemical integrity is compromised.[1][3]

-

Prevention: Degas your buffers with Nitrogen/Argon before use.[1][2][3] Add an antioxidant like 0.1% Ascorbic Acid or Sodium Metabisulfite if your assay permits.[1][2][3] Keep stocks in amber vials.

Q2: The compound precipitates when I dilute my DMSO stock into cell culture media.

Diagnosis: "Crashing out" due to polarity shock. The water in the media forces the hydrophobic aromatic ring to aggregate.[1][2][3] Fix:

-

Step-down Dilution: Dilute DMSO stock 1:10 into PBS first, vortex immediately, then add to media.

-

Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v).

-

Warm the Media: Pre-warm the media to 37°C before adding the drug.

Q3: I have the HCl salt, but it still won't dissolve in PBS.

Diagnosis: Common Ion Effect. PBS contains high concentrations of NaCl.[1][3] The chloride ions (

Q4: Can I use ethanol instead of DMSO?

Answer: Yes, but with caveats. 4-HBA derivatives are generally less soluble in ethanol than DMSO.[1][2][3] You may need to heat the ethanol to 50°C to achieve dissolution.[1][3] Ethanol is also more volatile, which can change stock concentrations over time if not sealed tightly.[1][2][3]

References

-

PubChem. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - Physical Properties and pKa Data.[1][2][3] National Library of Medicine.[1][3] [Link][1][2][3]

Sources

preventing racemization in reactions involving chiral 4-Hydroxybenzylamine hydrate analogs

Topic: Preventing Racemization in Reactions Involving Chiral 4-Hydroxybenzylamine Analogs

Ticket ID: #RAC-4HBA-001 Status: Open Priority: Critical

Introduction: The "Silent Killer" of Enantiopurity

Welcome to the Technical Support Center. You are likely here because you have observed a loss of enantiomeric excess (ee%) when working with chiral

While standard peptide coupling racemization (via oxazolone formation) is a known risk, 4-hydroxybenzyl systems possess a unique, intrinsic self-destruct mechanism: Quinone Methide (QM) formation . The presence of the para-hydroxyl group allows the molecule to access a planar, achiral intermediate under mild basic conditions or elevated temperatures, scrambling your stereocenter even before the coupling event occurs.

This guide provides the mechanistic insight, operational protocols, and analytical validation methods required to maintain stereochemical integrity.

Module 1: The Mechanistic Troubleshooting (The "Why")

To prevent racemization, you must understand the enemy.[1] In 4-hydroxybenzylamines, the stereocenter is benzylic. The electron-rich phenol ring stabilizes the carbocation character, but the phenoxide (generated by base) drives the formation of a Quinone Methide.

The Quinone Methide (QM) Trap

Unlike simple benzylamines, the 4-hydroxy analog does not require harsh conditions to racemize.

-

Trigger: A base (used to free-base the hydrate salt or catalyze coupling) deprotonates the phenol (

). -

Elimination: The phenoxide pushes electron density into the ring, expelling the amine (or the activated leaving group during substitution) to form a neutral, planar p-Quinone Methide .[1]

-

Scrambling: This intermediate is achiral. The amine (or another nucleophile) re-attacks the QM from either face, resulting in a racemic mixture.

Visualizing the Pathway

Figure 1: The Quinone Methide pathway.[1] Note that the planar QM intermediate destroys stereochemical memory.

Module 2: Reaction Optimization Protocols (The "How")

Protocol A: Handling the Hydrate

Your starting material is likely a hydrate.[1] Water is detrimental to many coupling reagents and can act as a nucleophile toward the QM, generating benzyl alcohol byproducts.[1]

-

Step 1: Do not heat to dry.[1] Heating encourages QM formation.[1]

-

Step 2: Azeotropic drying.[1] Dissolve the hydrate in HPLC-grade Toluene or 2-MeTHF. Concentrate under reduced pressure at <30°C . Repeat 3x.

-

Step 3: Store under Argon.

Protocol B: Peptide Coupling / Amide Bond Formation

The choice of coupling reagent and base is the single most critical factor.[1]

| Parameter | Recommendation | Scientific Rationale |

| Base | Collidine or None | Strong bases (DIEA, TEA) deprotonate the phenol ( |

| Coupling Agent | DIC / Oxyma Pure | HATU/HBTU are basic (guanidinium salts) and often require DIEA.[1] Carbodiimides (DIC) with acidic additives (Oxyma) maintain a lower pH profile, suppressing phenoxide formation.[1] |

| Temperature | -10°C to 0°C | Kinetic control is essential.[1] QM formation is endothermic; keeping it cold raises the energy barrier for the elimination step.[1] |

| Protection | O-Silylation (TBS) | Highly Recommended. If the phenol is protected as a silyl ether, the QM mechanism is chemically blocked.[1] |

Step-by-Step "Safe" Coupling Protocol

-

Protection (Optional but Safer): If possible, pre-protect the phenol with TBSCl/Imidazole in DCM.[1] Workup and use the O-TBS protected amine.

-

Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF/DCM (1:1) at 0°C.

-

Activation: Add DIC (1.1 equiv). Stir for 5 mins.

-

Addition: Add the dried 4-Hydroxybenzylamine salt (1.0 equiv).

-

Neutralization: Add 2,4,6-Collidine (1.0 - 2.0 equiv only if neutralizing a salt).[1] Do not use DIEA.

-

Monitoring: Monitor by HPLC. Quench immediately upon completion with dilute acidic buffer (0.1 M HCl) to stabilize the amine product.

Protocol C: Reductive Amination

If you are forming a bond via an aldehyde:

-

Risk: Imine formation is reversible.[1] The imine

enamine tautomerization causes racemization.[1] -

Solution: Use Ti(OiPr)4 as a Lewis acid to accelerate imine formation, followed by immediate reduction with a mild agent like NaBH(OAc)3 at low temperature.[1] Avoid refluxing to form the imine.[1]

Module 3: Analytical Validation

You cannot assume enantiopurity; you must prove it.[1]

Chiral HPLC Method Development

Standard C18 columns will not separate enantiomers.[1] Use polysaccharide-based stationary phases.[1]

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : IPA (80:20 to 90:[1]10) with 0.1% DEA (Diethylamine).[1]

-

Note: The basic additive (DEA) ensures sharp peaks for amines but keep the column temperature <25°C to prevent on-column racemization during analysis.

-

-

Derivatization: If the free amine is difficult to resolve, derivatize a small aliquot with acetic anhydride to form the acetamide, which often resolves better on Chiralpak columns.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose persistent ee% loss.

Figure 2: Diagnostic workflow for identifying the root cause of racemization.

Frequently Asked Questions (FAQ)

Q: Can I use standard Fmoc-protocols with HATU/DIEA? A: High Risk. The combination of HATU (highly active) and DIEA (strong base) is aggressive. For 4-hydroxybenzylamines, this often leads to 5-15% racemization. Switch to DIC/Oxyma/Collidine.[1]

Q: My starting material is the HCl salt hydrate. How do I dry it without heating? A: Use a vacuum desiccator with P2O5 overnight, or use the azeotropic distillation method with toluene described in Protocol A. Do not use an oven.

Q: Why does the reaction turn yellow/orange? A: This is a visual indicator of Quinone Methide or phenoxide formation.[1] A pure reaction should generally remain colorless or pale yellow.[1] Darkening indicates oxidation or polymerization of the QM intermediate.[1]

Q: Can I fix the racemized product? A: No. Racemization is irreversible.[1][2] You must prevent it. If you have a racemate, your only option is chiral preparative HPLC or fractional crystallization of diastereomeric salts (e.g., with tartaric acid), which is time-consuming and reduces yield by >50%.[1]

References

-

Formation and Stability of Simple Quinone Methides. Source: University of Buffalo / J. Am. Chem. Soc.[1] URL:[Link]

-

Chiral HPLC Separations: A Guide to Column Selection. Source: Phenomenex / Chiral Technologies.[1][3] URL:[Link]

-

Ynamides as Racemization-Free Coupling Reagents. Source: Organic Chemistry Portal / J. Am. Chem. Soc.[1] URL:[Link]

Sources

Validation & Comparative

spectroscopic analysis for the structural confirmation of 4-Hydroxybenzylamine hydrate products

Topic: Spectroscopic Analysis for the Structural Confirmation of 4-Hydroxybenzylamine Hydrate Products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Hydration Imperative

In pharmaceutical synthesis—particularly for adrenergic agents and polymer precursors—4-Hydroxybenzylamine (4-HBA) is a critical intermediate.[1] However, a recurring challenge in its application is the ambiguity between its anhydrous form and its stable hydrate.[2][3]

While the anhydrous free base is theoretically desirable for certain atom-economic reactions, it is kinetically unstable and highly hygroscopic, often leading to variable stoichiometry during weighing and dispensing. The 4-HBA Hydrate (typically monohydrate) represents the thermodynamically stable "Product" of choice.[1]

This guide compares the analytical performance of the 4-HBA Hydrate against its anhydrous alternatives and details the specific spectroscopic workflows required to distinguish them. We move beyond basic identification to structural confirmation, ensuring your starting material meets the rigorous standards required for GMP environments.

Part 1: Product vs. Alternative Analysis

Here we compare the 4-HBA Hydrate (The Product) against the Anhydrous Free Base (The Alternative) .

1. Stability and Handling Profile

The primary "performance" metric for a chemical intermediate is its ability to maintain stoichiometry during storage and handling.

| Feature | 4-HBA Hydrate (Product) | Anhydrous 4-HBA (Alternative) | Implication |

| Hygroscopicity | Low / Stable | High / Deliquescent | Anhydrous forms absorb atmospheric water rapidly, altering molecular weight calculations in real-time.[1] |

| Crystallinity | Well-defined lattice | Often amorphous/waxy | The hydrate forms a distinct H-bonded lattice (pseudo-polymorph) that resists oxidation better than the amorphous base.[1] |

| Stoichiometry | Fixed (e.g., 1:1 H2O:Base) | Variable (0 < x < 1) | Using the hydrate ensures precise molar equivalents in subsequent coupling reactions.[1] |

2. Spectroscopic Detectability Matrix

Which analytical tool "performs" best for this specific confirmation?

| Technique | Solution NMR (¹H) | FT-IR (Solid State) | PXRD (Powder Diffraction) |

| Capability | Structural Skeleton: Excellent.Hydration State: Poor (Solvent exchange).[1] | Functional Groups: Excellent.Hydration State: Good (O-H stretch).[1] | Lattice ID: Definitive.Hydration State: Excellent. |

| Verdict | Necessary for identity, but cannot distinguish hydrate vs. anhydrous. | First-line defense for hydration confirmation. | Gold Standard for batch-to-batch consistency.[1] |

Part 2: Detailed Experimental Protocols

Protocol A: The "Solvent-Switch" NMR Strategy

Objective: To confirm the molecular skeleton and identify labile protons without interference from the hydration shell.

The Trap: Many researchers use D₂O for polar amines.[1] Do not use D₂O for structural confirmation of 4-HBA. D₂O causes rapid deuterium exchange with the phenolic -OH, the amine -NH₂, and the lattice H₂O, effectively erasing the signals you need to quantify.

Methodology:

-

Sample Prep: Dissolve ~10 mg of 4-HBA Hydrate in 0.6 mL of DMSO-d₆ (Dimethyl sulfoxide-d6).

-

Why: DMSO is a polar aprotic solvent that forms strong hydrogen bonds with the solute, slowing down proton exchange and allowing the observation of sharp -OH and -NH₂ peaks.

-

-

Acquisition: Run ¹H-NMR (400 MHz or higher). Set relaxation delay (d1) to >5 seconds to ensure accurate integration of the aromatic protons.

-

Analysis:

-

Aromatic Region (6.5 - 7.2 ppm): Look for the characteristic AA'BB' system (two doublets) indicating para-substitution.[1]

-

Benzylic Region (~3.6 ppm): A sharp singlet (or doublet if coupling to NH₂ is visible) for the -CH₂- group.[1]

-

Labile Protons (Critical):

-

Phenolic -OH: Broad singlet ~9.0–9.5 ppm.[1]

-

Amine -NH₂: Broad signal ~3.0–5.0 ppm (variable shift depending on concentration/water).[1]

-

Note: The lattice water signal in DMSO-d₆ usually appears distinct at ~3.33 ppm, but it represents total water (lattice + absorbed), so it is quantitative but not definitive for crystal structure.[1]

-

-

Protocol B: Solid-State Hydrate Confirmation (FT-IR)

Objective: To distinguish lattice water from surface moisture.[1]

Methodology:

-

Technique: ATR-FTIR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent moisture uptake during preparation.[1]

-

Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

-

Diagnostic Peaks:

-

3500–3200 cm⁻¹: In the Hydrate , you will see a structured, broadened network of bands. The sharp N-H stretches of the amine will be superimposed on the broad O-H stretch of the water.

-

Comparison: In the Anhydrous form, the N-H stretches (typically ~3300 and 3370 cm⁻¹) appear sharper and more resolved because the background "hum" of the water H-bonding network is absent.

-

1600 cm⁻¹ Region: Look for the N-H bending mode. Hydration often causes a slight blue-shift (higher frequency) in this band due to H-bonding stiffening the lattice.[1]

-

Part 3: Data Presentation & Visualization[1]

Analytical Workflow: The "Decision Tree"

This diagram illustrates the logical flow for accepting a batch of 4-HBA Hydrate.

Caption: Figure 1. Self-validating analytical workflow for confirming this compound identity and state.

Quantitative Validation Data

Use the following reference values to validate your experimental results.

| Element | Theoretical (Anhydrous) C₇H₉NO | Theoretical (Monohydrate) C₇H₉NO[1]·H₂O | Diagnostic Note |

| Carbon | 68.27% | 59.56% | A ~9% difference makes EA highly sensitive for this confirmation.[1] |

| Hydrogen | 7.37% | 7.85% | Less diagnostic due to potential surface moisture interference.[1] |

| Nitrogen | 11.37% | 9.92% | Significant shift; useful for confirmation.[1] |

Part 4: References

-

Abraham, R. J., et al. (2006).[1][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]

-

Thermo Scientific Chemicals. (2024).[1] this compound, 97% Product Specifications. Fisher Scientific.[1][5][6] [Link][1][5]

-

Liu, H. B., et al. (2007).[1][7] Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy. Journal of Pharmaceutical Sciences. [Link]

-

Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Journal of Organic Chemistry. [Link][1]

-

PubChem. (2025).[1] 4-Hydroxybenzylamine Compound Summary. National Library of Medicine. [Link]

Sources

- 1. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Purity Assessment of 4-Hydroxybenzylamine Hydrate Derivatives by HPLC

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental determinant of safety and efficacy. For 4-Hydroxybenzylamine and its derivatives—a scaffold present in numerous bioactive molecules—rigorous purity assessment is paramount. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, designed for researchers, scientists, and drug development professionals. We will dissect the science behind the methodology, present a self-validating protocol, and contextualize HPLC's performance against alternative analytical techniques.

The Primacy of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in pharmaceutical quality control.[1] Its high resolution, sensitivity, and quantitative accuracy make it exceptionally suited for separating the main compound from structurally similar impurities, which may arise from the synthesis or degradation.[2]

For polar aromatic compounds like 4-Hydroxybenzylamine derivatives, Reversed-Phase HPLC (RP-HPLC) is the most ubiquitously employed mode.[3] The core principle involves a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[3] Separation is governed by hydrophobic interactions; more non-polar molecules interact more strongly with the stationary phase and thus elute later.[3]

Causality Behind Experimental Choices in RP-HPLC Method Development

The success of an RP-HPLC method hinges on the rational selection of several key parameters. Each choice is a deliberate step to modulate the interactions between the analytes, the stationary phase, and the mobile phase to achieve optimal separation.

-

Stationary Phase (Column) Selection: The C18 (octadecyl) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point for 4-Hydroxybenzylamine derivatives due to its strong hydrophobic retention.[4] The aromatic ring and alkyl chain of the analyte will interact with the C18 ligands.[5] Should peak tailing occur—often due to secondary interactions between the basic amine group and residual acidic silanols on the silica surface—an end-capped C18 column or a column with a polar-embedded group (e.g., amide or carbamate) can be used to shield these silanols and improve peak symmetry.[6]

-

Mobile Phase Composition: The mobile phase is the primary tool for controlling retention and selectivity.

-

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN is often preferred for its lower viscosity and superior UV transparency. The percentage of the organic modifier is a critical parameter; increasing its concentration reduces analyte retention. A scouting gradient, typically running from 5% to 95% ACN, is an effective strategy to determine the optimal isocratic or gradient conditions for separating all impurities.[7]

-

Aqueous Phase & pH Control: The ionization state of the 4-Hydroxybenzylamine molecule, which contains both a weakly acidic phenolic group (pKa ~9-10) and a basic benzylamine group (pKa ~9-10), is highly dependent on pH.[8] To ensure consistent retention and good peak shape, the mobile phase must be buffered. Using an acidic buffer (e.g., 0.1% formic acid or trifluoroacetic acid, pH ~2.5-3.5) protonates the amine group (R-NH3+).[4] This prevents peak tailing and enhances interaction with some stationary phases, although it can decrease retention on standard C18 columns.

-

-

Detector and Wavelength: The presence of the benzene ring in 4-Hydroxybenzylamine derivatives makes them strong UV absorbers.[4] A UV-Vis or Diode Array Detector (DAD) is ideal. To maximize sensitivity, the detection wavelength should be set at the maximum absorbance (λmax) of the parent compound. Based on similar structures, a starting wavelength of 254 nm or 280 nm is a logical choice, but determining the precise λmax by running a UV scan is best practice.[4]

A Self-Validating Protocol for Purity Assessment

Trustworthiness in analytical data is built upon a foundation of validated methods. The following protocol includes System Suitability Testing (SST), a mandatory check to ensure the chromatographic system is performing adequately before sample analysis.[9]

System Suitability Testing (SST)

Before injecting any samples, the system's performance must be verified. This is accomplished by injecting a standard solution multiple times (typically 5 or 6 replicates). The results must meet predefined criteria based on United States Pharmacopeia (USP) guidelines.[9][10]

| SST Parameter | USP Acceptance Criteria | Rationale |

| Precision/Repeatability | Relative Standard Deviation (RSD) of peak areas ≤ 2.0%[9][10] | Ensures the system delivers consistent and reproducible results.[11] |

| Tailing Factor (T) | T ≤ 2.0[9][10] | Measures peak symmetry. A value > 2 indicates peak tailing, which can compromise integration and resolution. |

| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest eluting impurity | Confirms that adjacent peaks are sufficiently separated for accurate quantification.[9][10] |

| Theoretical Plates (N) | Typically > 2000 | Measures the column's separation efficiency. Low plate count indicates a poorly performing column.[11] |

Detailed HPLC Experimental Protocol

-

Preparation of Mobile Phase:

-

Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.

-

Mobile Phase B (Organic): Acetonitrile (HPLC grade).

-

-

Preparation of Standard and Sample Solutions:

-

Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 4-Hydroxybenzylamine hydrate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.

-

Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized this compound derivative into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Instrument | HPLC System with UV/DAD Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient Elution (See table below) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm (or determined λmax) |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

-

Analysis Sequence:

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Inject a blank (diluent) to ensure a clean baseline.

-

Perform the System Suitability Test: Inject the Working Standard Solution six times.

-

Verify that all SST criteria are met. If not, troubleshoot the system before proceeding.[11]

-

Inject the Sample Solution in duplicate.

-

-

Data Analysis and Purity Calculation:

-

Integrate all peaks in the sample chromatogram.

-

Calculate the purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment process, from initial setup to final data analysis.

Caption: Workflow for HPLC purity analysis of 4-Hydroxybenzylamine derivatives.

Comparative Guide: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other techniques can be used for purity assessment, each with distinct advantages and limitations.[2][12]

| Technique | Principle | Resolution | Quantitation | Throughput | Key Application |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Very High | Excellent | Moderate | Gold standard for purity, impurity profiling, and quality control.[13] |

| TLC (Thin-Layer Chromatography) | Separation on a thin layer of adsorbent material driven by capillary action.[12] | Low | Semi-Quantitative | High | Rapid, low-cost screening and reaction monitoring.[12][14] |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[1] | Very High | Excellent | Moderate | Analysis of volatile impurities or thermally stable, derivatized analytes.[1] |

| NMR (Nuclear Magnetic Resonance) | Analysis based on the magnetic properties of atomic nuclei. | Moderate | Excellent (with internal standard) | Low | Structural elucidation and absolute quantification without a specific reference standard. |

Expert Insights on Method Selection:

-

For routine QC and release testing: HPLC is unparalleled due to its high resolution, validated quantitative performance, and robustness.

-

For rapid, in-process reaction checks: TLC offers a simple, cost-effective way to quickly assess reaction completion and spot major impurities.[12]

-

For identifying volatile impurities (e.g., residual solvents): GC-MS is the required and superior technique.[1] 4-Hydroxybenzylamine itself is not volatile and would require derivatization.

-

For primary characterization of a new derivative or reference standard: NMR is indispensable for confirming the chemical structure and can provide a highly accurate purity assessment (qNMR) without needing a pre-characterized standard of the same compound.

A Logic-Based Method Selection Guide

The choice of analytical technique is driven by the specific requirements of the analysis. This diagram provides a decision-making framework.

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences[v1] | Preprints.org [preprints.org]

- 3. chromtech.com [chromtech.com]

- 4. benchchem.com [benchchem.com]

- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 6. hplc.eu [hplc.eu]

- 7. agilent.com [agilent.com]

- 8. PhytoBank: Showing 4-Hydroxybenzylamine (PHY0168277) [phytobank.ca]

- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 10. mtc-usa.com [mtc-usa.com]

- 11. m.youtube.com [m.youtube.com]

- 12. One moment, please... [iipseries.org]

- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]

- 14. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.